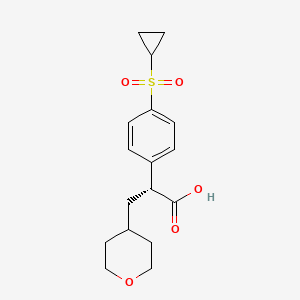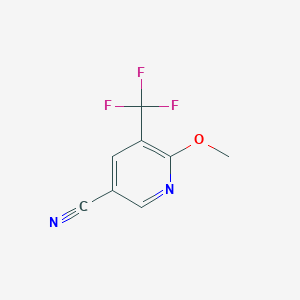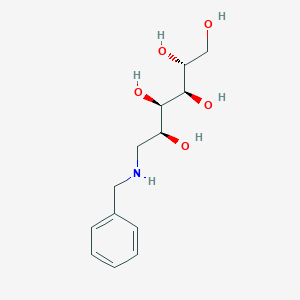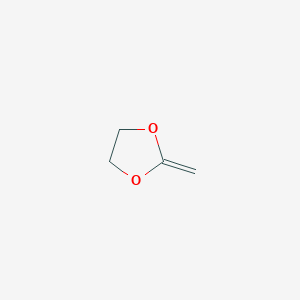
Trimethyl cyclopropane-1,2,3-tricarboxylate
描述
Trimethyl cyclopropane-1,2,3-tricarboxylate: is an organic compound with the molecular formula C9H12O6 . It is characterized by a cyclopropane ring substituted with three carboxylate groups and three methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl cyclopropane-1,2,3-tricarboxylate can be achieved through several methods. One common approach involves the Corey-Chaykovsky reaction , where sulfur ylides react with carbonyl compounds to form cyclopropanes . This reaction typically requires strong bases to generate the ylides in situ from sulfonium halides. The reaction conditions are mild, often involving room temperature and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the Corey-Chaykovsky reaction or similar cyclopropanation reactions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
Trimethyl cyclopropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Trimethyl cyclopropane-1,2,3-tricarboxylic acid.
Reduction: Trimethyl cyclopropane-1,2,3-triol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
科学研究应用
Trimethyl cyclopropane-1,2,3-tricarboxylate has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other materials with unique properties.
作用机制
The mechanism by which trimethyl cyclopropane-1,2,3-tricarboxylate exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive ester groups. These ester groups can undergo hydrolysis, oxidation, and reduction, leading to the formation of different functional groups that interact with molecular targets. The cyclopropane ring’s strain energy also contributes to its reactivity, making it a valuable intermediate in synthetic chemistry .
相似化合物的比较
Trimethyl cyclopropane-1,2,3-tricarboxylate can be compared with other similar compounds, such as:
Trimethyl 1,3,5-benzenetricarboxylate: Both compounds contain three ester groups, but the latter has a benzene ring instead of a cyclopropane ring.
Trimethyl aconitate: This compound also has three ester groups but differs in the arrangement of the carbon skeleton.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to its analogs .
属性
IUPAC Name |
trimethyl cyclopropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-13-7(10)4-5(8(11)14-2)6(4)9(12)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSHXNGWYJQIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C1C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505975 | |
| Record name | Trimethyl cyclopropane-1,2,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717-69-1 | |
| Record name | Trimethyl cyclopropane-1,2,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine](/img/structure/B1600926.png)
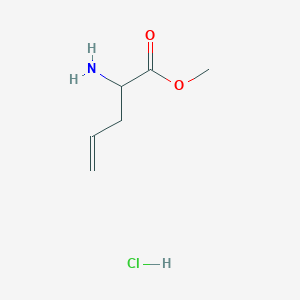

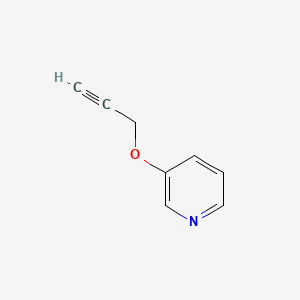

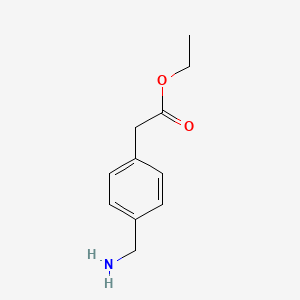
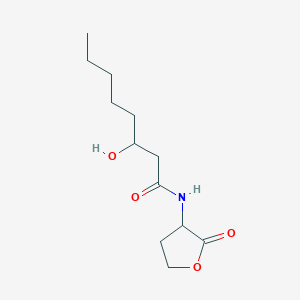

![7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600942.png)
